molecular formula C8H8ClNO3 B15092624 Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro-

Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro-

Cat. No.: B15092624
M. Wt: 201.61 g/mol
InChI Key: VTAFGNJSLHUWFF-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- is an aromatic compound with a complex structure that includes a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-2-methoxy-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve multi-step synthesis routes, including the chlorination of methoxybenzene followed by methylation and nitration steps. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in studies of electrophilic aromatic substitution reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group, in particular, can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reactions and conditions .

Comparison with Similar Compounds

Similar compounds to Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- include:

    Benzene, 1-chloro-2-methoxy-: Lacks the nitro and methyl groups, resulting in different reactivity and applications.

    Benzene, 1-chloro-3-methoxy-2-methyl-: Similar structure but different positioning of substituents, affecting its chemical properties.

    Benzene, 1-chloro-2-methyl-3-nitro-:

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-chloro-2-methoxy-3-methyl-5-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3

InChI Key

VTAFGNJSLHUWFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)[N+](=O)[O-]

Origin of Product

United States

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